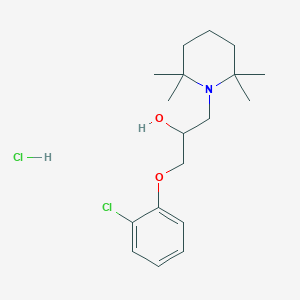

![molecular formula C15H15F5O2 B2717124 2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid CAS No. 2251053-91-3](/img/structure/B2717124.png)

2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid” is a chemical compound . It is available for purchase from various suppliers .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C15H15F5O2 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon–carbon bonds. This reaction involves the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Applications De Recherche Scientifique

Environmental Persistence and Bioaccumulation of Perfluorinated Acids

- Environmental Impact and Bioaccumulation : A critical review comparing regulatory criteria and persistent lipophilic compounds highlighted the environmental persistence of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), focusing on their bioaccumulation potential. The study indicated that while PFASs, similar in structure to the compound , are environmentally persistent, PFCAs with shorter carbon chains are not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).

Applications and Effects of Organic Acids in Industrial Processes

- Use in Acidizing Operations : Research on organic acids, including acetic acid, highlighted their application in acidizing operations for carbonate and sandstone formations in the oil and gas industry. The review elucidates the advantages of using less corrosive organic acids over hydrochloric acid in certain industrial applications, suggesting a potential area of interest for the application of similar chemical compounds (Alhamad et al., 2020).

Degradation and Treatment of Perfluoroalkyl Chemicals

- Microbial Degradation of Polyfluoroalkyl Chemicals : A review of the microbial degradation of polyfluoroalkyl chemicals in the environment emphasized the transformation of these compounds into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This research could provide insights into the environmental fate and potential treatment strategies for compounds with similar structures (Liu & Mejia Avendaño, 2013).

Fluorinated Alternatives and Environmental Concerns

- Fluorinated Alternatives to PFCAs and PFSAs : A study reviewing fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonates, as well as their potential precursors, discussed the transition from legacy PFAS to newer compounds. The review highlighted the need for further research to assess the safety of these replacements for human health and the environment (Wang et al., 2013).

Propriétés

IUPAC Name |

2-[4,4-difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F5O2/c16-14(17)6-4-13(5-7-14,9-12(21)22)10-2-1-3-11(8-10)15(18,19)20/h1-3,8H,4-7,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNHJUVBFOYYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)

![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2717051.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2717057.png)

![4-Cyclopropyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2717060.png)

![6-Bromo-3-{[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717061.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2717063.png)